Cas no 90561-75-4 (2-(4-Bromophenyl)cyclopropanamine)
2-(4-Bromophenyl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromophenyl)cyclopropanamine
- 2-(4-Bromophenyl)cyclopropamine
- 2-(4-bromophenyl)cyclopropan-1-amine
- 2-(4-Bromophenyl)cyclopropanamine (ACI)
- Cyclopropylamine, 2-(p-bromophenyl)- (7CI)
- 2-(4-Bromophenyl)cyclopropylamine
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- MDL: MFCD11936661
- Inchi: 1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
- InChI Key: XRLLHILOPOQXRW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C2C(N)C2)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
2-(4-Bromophenyl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM117881-1g |
2-(4-Bromophenyl)cyclopropanamine |
90561-75-4 | 95% | 1g |
$408 | 2021-06-15 | |
| Alichem | A019111276-1g |
2-(4-Bromophenyl)cyclopropanamine |
90561-75-4 | 95% | 1g |
$387.20 | 2023-08-31 | |
| TRC | B121490-250mg |
2-(4-Bromophenyl)cyclopropanamine |
90561-75-4 | 250mg |
$ 640.00 | 2022-06-07 | ||
| TRC | B121490-500mg |
2-(4-Bromophenyl)cyclopropanamine |
90561-75-4 | 500mg |
$ 1065.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01966-5g |
2-(4-bromophenyl)cyclopropan-1-amine |
90561-75-4 | 97 | 5g |
$1345 | 2021-06-26 | |
| Chemenu | CM117881-1g |
2-(4-Bromophenyl)cyclopropanamine |
90561-75-4 | 95% | 1g |
$959 | 2024-07-20 | |
| abcr | AB482664-250 mg |
2-(4-Bromophenyl)cyclopropan-1-amine; 95% |
90561-75-4 | 250MG |
€335.50 | 2023-04-20 | ||
| abcr | AB482664-1 g |
2-(4-Bromophenyl)cyclopropan-1-amine; 95% |
90561-75-4 | 1g |
€760.40 | 2023-04-20 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01966-10g |
2-(4-bromophenyl)cyclopropan-1-amine |
90561-75-4 | 97% | 10g |
$1550 | 2023-09-07 | |
| Enamine | EN300-63967-0.05g |
2-(4-bromophenyl)cyclopropan-1-amine |
90561-75-4 | 0.05g |
$91.0 | 2023-02-13 |
2-(4-Bromophenyl)cyclopropanamine Suppliers
2-(4-Bromophenyl)cyclopropanamine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-(4-Bromophenyl)cyclopropanamine
Recent Advances in the Study of 2-(4-Bromophenyl)cyclopropanamine (CAS: 90561-75-4): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 2-(4-Bromophenyl)cyclopropanamine (CAS: 90561-75-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery. The information presented herein is derived from peer-reviewed publications, patent filings, and industry reports published within the last three years.
Recent studies have highlighted the role of 2-(4-Bromophenyl)cyclopropanamine as a versatile building block in medicinal chemistry. Its cyclopropylamine moiety, combined with the bromophenyl group, provides a rigid yet modifiable scaffold that can interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective serotonin receptor modulator, showing promising results in preclinical models of neuropsychiatric disorders. The compound's ability to cross the blood-brain barrier while maintaining metabolic stability makes it particularly interesting for CNS-targeted therapies.
From a synthetic chemistry perspective, novel routes to 2-(4-Bromophenyl)cyclopropanamine have been developed to improve yield and purity. A recent patent (WO2023056123) describes an asymmetric synthesis method that achieves >99% enantiomeric purity, addressing previous challenges in stereoselective preparation. This advancement is crucial as the biological activity of the compound has been shown to be highly enantiomer-dependent, with the (R)-enantiomer displaying significantly higher receptor binding affinity than its (S)-counterpart.
In terms of mechanism of action, cutting-edge research utilizing cryo-EM and molecular dynamics simulations has revealed that 2-(4-Bromophenyl)cyclopropanamine acts as a molecular stabilizer of certain G-protein coupled receptors (GPCRs). A 2024 Nature Chemical Biology publication demonstrated its unique binding mode that simultaneously engages both orthosteric and allosteric sites on the 5-HT2A receptor, explaining its functional selectivity. This dual binding characteristic offers new opportunities for developing next-generation psychiatric medications with improved safety profiles.
The compound's potential extends beyond neuroscience applications. Recent high-throughput screening efforts have identified 2-(4-Bromophenyl)cyclopropanamine derivatives as potent inhibitors of bacterial efflux pumps, showing synergistic activity with conventional antibiotics against multidrug-resistant pathogens. This finding, published in ACS Infectious Diseases (2023), suggests its potential in addressing the global antimicrobial resistance crisis. Structure-activity relationship (SAR) studies have identified key modifications that enhance this antibacterial activity while maintaining favorable pharmacokinetic properties.
From a drug development perspective, several pharmaceutical companies have included 2-(4-Bromophenyl)cyclopropanamine derivatives in their preclinical pipelines. A recent industry report from BioPharma Insights (2024) indicates that at least three major companies are developing analogs for different indications, ranging from depression to chronic pain. The compound's favorable intellectual property landscape and demonstrated druggability make it an attractive starting point for medicinal chemistry programs.
Future research directions for 2-(4-Bromophenyl)cyclopropanamine appear promising. Ongoing studies are exploring its potential in targeted protein degradation (PROTAC technology) and as a covalent warhead for irreversible inhibitors. The compound's versatility, combined with recent synthetic and analytical advancements, positions it as a valuable tool compound for chemical biology and a potential lead for therapeutic development. Researchers are particularly excited about its application in precision medicine approaches, where its selective receptor modulation could be harnessed for personalized treatment strategies.
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